molecular formula C11H12ClNO2 B13516341 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid

1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid

Cat. No.: B13516341
M. Wt: 225.67 g/mol
InChI Key: FBLAIWOPCYQYCV-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C11H12ClNO2 This compound is characterized by the presence of a chloropyridine group attached to a cyclopentanecarboxylic acid moiety

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclopentanecarboxylic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination, cyclization, and carboxylation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as hydrogen or metal hydrides.

    Substitution: The chloropyridine group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The chloropyridine group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H12ClNO2/c12-9-7-8(3-6-13-9)11(10(14)15)4-1-2-5-11/h3,6-7H,1-2,4-5H2,(H,14,15)

InChI Key

FBLAIWOPCYQYCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=NC=C2)Cl)C(=O)O

Origin of Product

United States

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